11-(3,4-Dimethoxyphenyl)-3-(2-thienyl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[B,E][1,4]diazepin-1-one
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Overview
Description
“11-(3,4-Dimethoxyphenyl)-3-(2-thienyl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[B,E][1,4]diazepin-1-one” is a complex organic compound that belongs to the class of dibenzo diazepines. These compounds are known for their diverse applications in medicinal chemistry, particularly in the development of pharmaceutical agents.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of “11-(3,4-Dimethoxyphenyl)-3-(2-thienyl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[B,E][1,4]diazepin-1-one” typically involves multi-step organic reactions. The starting materials often include 3,4-dimethoxybenzaldehyde and 2-thiophenecarboxaldehyde. The reaction conditions may involve:
Condensation reactions: Using catalysts such as piperidine or pyrrolidine.
Cyclization reactions: Employing acidic or basic conditions to form the diazepine ring.
Purification: Techniques like recrystallization or chromatography to isolate the final product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve:
Large-scale reactors: To handle the multi-step synthesis.
Automated systems: For precise control of reaction conditions.
Quality control: Ensuring the purity and consistency of the final product through techniques like HPLC (High-Performance Liquid Chromatography).
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the methoxy groups.
Reduction: Reduction reactions can occur at the diazepine ring, potentially leading to ring-opening.
Substitution: Electrophilic or nucleophilic substitution reactions can modify the aromatic rings.
Common Reagents and Conditions
Oxidizing agents: Such as potassium permanganate or chromium trioxide.
Reducing agents: Like lithium aluminum hydride or sodium borohydride.
Substitution reagents: Including halogens or alkylating agents.
Major Products Formed
Oxidation products: May include quinones or carboxylic acids.
Reduction products: Could involve partially reduced diazepine derivatives.
Substitution products: Various substituted aromatic compounds.
Scientific Research Applications
Chemistry
Catalysis: The compound may serve as a ligand in catalytic reactions.
Material Science:
Biology
Enzyme Inhibition: Possible use as an inhibitor of specific enzymes.
Receptor Binding: Interaction with biological receptors for therapeutic purposes.
Medicine
Pharmaceutical Development: Exploration as a lead compound for drug development.
Therapeutic Agents: Potential use in treating neurological disorders or cancers.
Industry
Chemical Synthesis: Utilized as an intermediate in the synthesis of other complex molecules.
Analytical Chemistry: Employed in analytical techniques for detecting specific analytes.
Mechanism of Action
The mechanism of action of “11-(3,4-Dimethoxyphenyl)-3-(2-thienyl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[B,E][1,4]diazepin-1-one” involves:
Molecular Targets: Binding to specific proteins or enzymes.
Pathways Involved: Modulating signaling pathways related to its biological activity.
Effects: Inducing conformational changes in target molecules, leading to altered biological functions.
Comparison with Similar Compounds
Similar Compounds
Diazepines: Such as diazepam and clonazepam.
Benzodiazepines: Including lorazepam and alprazolam.
Thienyl Derivatives: Compounds like thiophene and its analogs.
Uniqueness
Structural Complexity: The combination of dimethoxyphenyl and thienyl groups with the diazepine ring.
Biological Activity: Unique interactions with biological targets compared to other similar compounds.
Properties
Molecular Formula |
C25H24N2O3S |
---|---|
Molecular Weight |
432.5 g/mol |
IUPAC Name |
6-(3,4-dimethoxyphenyl)-9-thiophen-2-yl-5,6,8,9,10,11-hexahydrobenzo[b][1,4]benzodiazepin-7-one |
InChI |
InChI=1S/C25H24N2O3S/c1-29-21-10-9-15(14-22(21)30-2)25-24-19(26-17-6-3-4-7-18(17)27-25)12-16(13-20(24)28)23-8-5-11-31-23/h3-11,14,16,25-27H,12-13H2,1-2H3 |
InChI Key |
RVKAPMSAJHNMDA-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=C(C=C1)C2C3=C(CC(CC3=O)C4=CC=CS4)NC5=CC=CC=C5N2)OC |
Origin of Product |
United States |
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